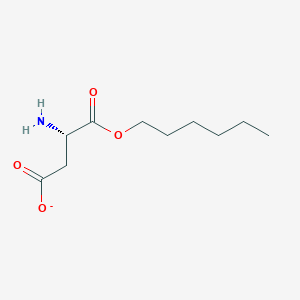
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hexyloxy group, and a keto group attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-oxobutanoic acid and hexanol.
Esterification: The carboxylic acid group of 3-amino-4-oxobutanoic acid is esterified with hexanol in the presence of a strong acid catalyst like sulfuric acid to form the hexyloxy ester.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.
Substitution: The hexyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
相似化合物的比较
Similar Compounds
- (2R,3S)-2-butoxy-3-(hexyloxy)butane-2,3-diol
- Hydroxamic acid derivatives
Uniqueness
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
属性
CAS 编号 |
64764-17-6 |
|---|---|
分子式 |
C10H18NO4- |
分子量 |
216.25 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-hexoxy-4-oxobutanoate |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-15-10(14)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)/p-1/t8-/m0/s1 |
InChI 键 |
IYOOJCUQVBAZIT-QMMMGPOBSA-M |
手性 SMILES |
CCCCCCOC(=O)[C@H](CC(=O)[O-])N |
规范 SMILES |
CCCCCCOC(=O)C(CC(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


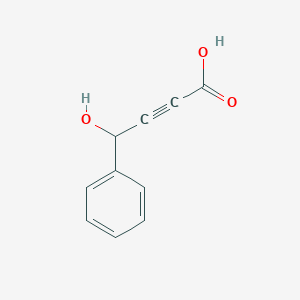
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
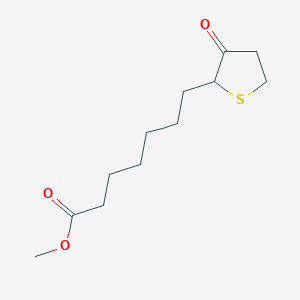

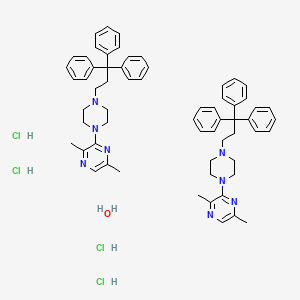

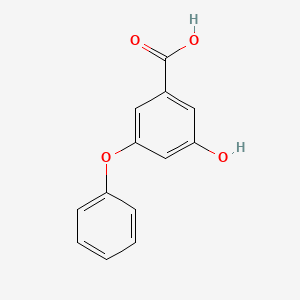


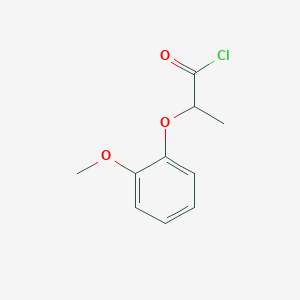
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

